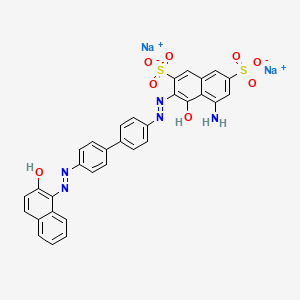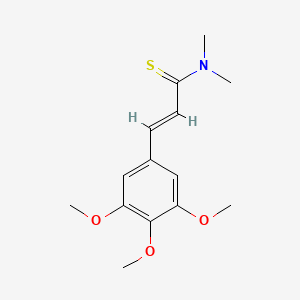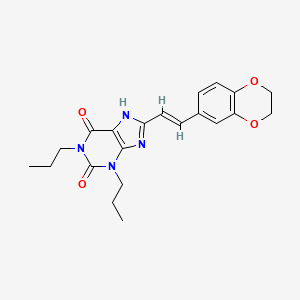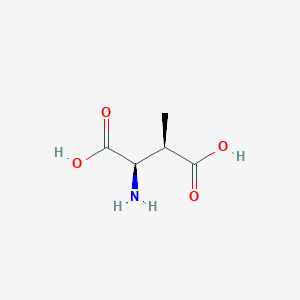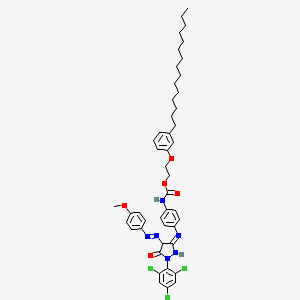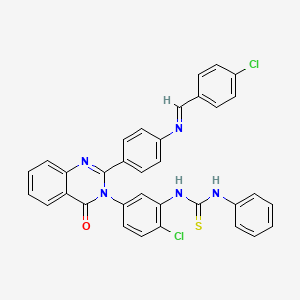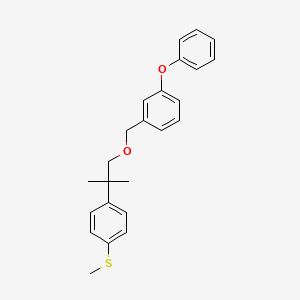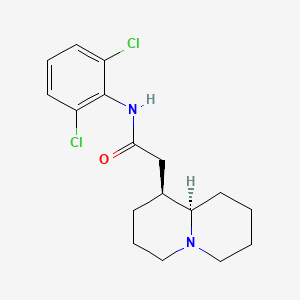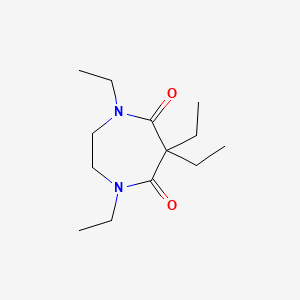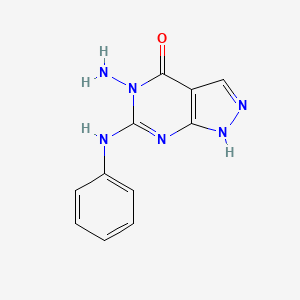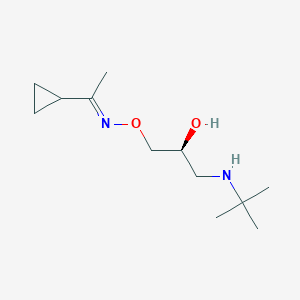
Falintolol, (S,E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Falintolol, (S,E)-, is a beta-adrenergic receptor antagonist. It is known for its ability to block beta-adrenergic receptors, which play a crucial role in the regulation of cardiovascular functions. This compound is particularly significant in the treatment of conditions such as hypertension and glaucoma .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Falintolol, (S,E)-, can be synthesized through a series of chemical reactions involving the formation of an oxime function. The synthetic route typically involves the reaction of 1-cyclopropylethanone with tert-butylamine to form an intermediate, which is then reacted with hydroxylamine to produce the oxime derivative. The final step involves the reaction of this oxime with 3-chloropropane-1,2-diol under basic conditions to yield Falintolol, (S,E)- .
Industrial Production Methods
Industrial production of Falintolol, (S,E)-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Falintolol, (S,E)-, undergoes various chemical reactions, including:
Oxidation: Falintolol can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Falintolol can undergo nucleophilic substitution reactions, particularly at the oxime group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly employed
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Falintolol, (S,E)-, has several scientific research applications:
Chemistry: Used as a model compound to study beta-adrenergic receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored for its potential in treating hypertension and glaucoma.
Industry: Utilized in the development of new beta-blocking agents
Wirkmechanismus
Falintolol, (S,E)-, exerts its effects by binding to beta-adrenergic receptors, thereby blocking the action of endogenous catecholamines such as adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the inhibition of cyclic AMP production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propranolol: Another beta-adrenergic receptor antagonist used for similar therapeutic purposes.
Atenolol: A selective beta-1 adrenergic receptor antagonist.
Metoprolol: A beta-1 adrenergic receptor antagonist with similar cardiovascular effects
Uniqueness
Falintolol, (S,E)-, is unique due to its specific stereochemistry and the presence of an oxime function, which distinguishes it from other beta-adrenergic receptor antagonists. This unique structure contributes to its specific binding affinity and pharmacological profile .
Eigenschaften
CAS-Nummer |
96479-91-3 |
|---|---|
Molekularformel |
C12H24N2O2 |
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
(2S)-1-(tert-butylamino)-3-[(E)-1-cyclopropylethylideneamino]oxypropan-2-ol |
InChI |
InChI=1S/C12H24N2O2/c1-9(10-5-6-10)14-16-8-11(15)7-13-12(2,3)4/h10-11,13,15H,5-8H2,1-4H3/b14-9+/t11-/m0/s1 |
InChI-Schlüssel |
IYQDIWRBEQWANY-LUHPIMIVSA-N |
Isomerische SMILES |
C/C(=N\OC[C@H](CNC(C)(C)C)O)/C1CC1 |
Kanonische SMILES |
CC(=NOCC(CNC(C)(C)C)O)C1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


